molecular formula C14H19N3 B13953657 3-(Piperidin-2-ylmethyl)-3,4-dihydroquinazoline

3-(Piperidin-2-ylmethyl)-3,4-dihydroquinazoline

Cat. No.: B13953657
M. Wt: 229.32 g/mol
InChI Key: ZNMJJWQTBFPGBT-UHFFFAOYSA-N
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Description

3-(Piperidin-2-ylmethyl)-3,4-dihydroquinazoline is a heterocyclic compound that features a quinazoline core fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects. The incorporation of a piperidine ring further enhances the compound’s chemical versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-ylmethyl)-3,4-dihydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzylamine with piperidine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate undergoes cyclization to form the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent product quality. The choice of reagents, solvents, and catalysts is critical to achieving efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-ylmethyl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Dihydroquinazoline, tetrahydroquinazoline

    Substitution: Various substituted quinazoline derivatives

Scientific Research Applications

3-(Piperidin-2-ylmethyl)-3,4-dihydroquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-ylmethyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-2-ylmethyl)-2,4-dihydroquinazoline
  • 3-(Piperidin-2-ylmethyl)-3,4-dihydroisoquinoline
  • 3-(Piperidin-2-ylmethyl)-3,4-dihydrobenzimidazole

Uniqueness

3-(Piperidin-2-ylmethyl)-3,4-dihydroquinazoline is unique due to its specific structural features, which confer distinct biological activities. The combination of the quinazoline core with the piperidine moiety enhances its chemical stability and bioavailability. This compound’s unique structure allows it to interact with a broader range of molecular targets, making it a versatile candidate for drug development.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

3-(piperidin-2-ylmethyl)-4H-quinazoline

InChI

InChI=1S/C14H19N3/c1-2-7-14-12(5-1)9-17(11-16-14)10-13-6-3-4-8-15-13/h1-2,5,7,11,13,15H,3-4,6,8-10H2

InChI Key

ZNMJJWQTBFPGBT-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN2CC3=CC=CC=C3N=C2

Origin of Product

United States

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